molecular formula C10H8INO2S B1312934 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole CAS No. 247922-33-4

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole

Cat. No.: B1312934
CAS No.: 247922-33-4
M. Wt: 333.15 g/mol
InChI Key: OZAPOLRPZWIPFQ-UHFFFAOYSA-N
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Description

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound that contains both iodine and sulfonyl functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole typically involves the iodination of 1-(phenylsulfonyl)-1H-pyrrole. One common method is the reaction of 1-(phenylsulfonyl)-1H-pyrrole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling large quantities of iodine and oxidizing agents. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 1-(phenylsulfonyl)-1H-pyrrole.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include the hydrogenated form of 1-(phenylsulfonyl)-1H-pyrrole.

Scientific Research Applications

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(phenylsulfonyl)-1H-pyrrole
  • 2-Chloro-1-(phenylsulfonyl)-1H-pyrrole
  • 2-Fluoro-1-(phenylsulfonyl)-1H-pyrrole

Uniqueness

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, leading to different electronic and steric effects. This can result in variations in reaction rates, selectivity, and overall chemical behavior, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAPOLRPZWIPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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